An In-depth Technical Guide to trans-1,2-Dibenzoylethylene: Structure, Properties, and Synthesis
An In-depth Technical Guide to trans-1,2-Dibenzoylethylene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1,2-Dibenzoylethylene, a diarylketone with a central ethylene bridge, serves as a key building block in organic synthesis. Its conjugated system of two benzoyl groups and an ethylene linker bestows upon it unique chemical and physical properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis and isomerization of trans-1,2-Dibenzoylethylene. Spectroscopic data are summarized for aid in characterization, and its potential, though not extensively studied, as a chalcone analogue in medicinal chemistry is briefly discussed.
Chemical Structure and Identification
trans-1,2-Dibenzoylethylene, also known as (E)-1,4-diphenyl-2-butene-1,4-dione, is a symmetrical molecule characterized by two benzoyl groups oriented in a trans configuration about a central carbon-carbon double bond. This arrangement results in a planar and relatively rigid structure.
| Identifier | Value |
| IUPAC Name | (2E)-1,4-diphenylbut-2-ene-1,4-dione |
| Synonyms | trans-1,4-Diphenyl-2-butene-1,4-dione, Dibenzoylethylene |
| CAS Number | 959-28-4[1][2][3] |
| Molecular Formula | C₁₆H₁₂O₂[1][2] |
| Molecular Weight | 236.27 g/mol [1][2] |
| InChI Key | WYCXGQSQHAXLPK-VAWYXSNFSA-N[1][2] |
| SMILES | C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
Physicochemical Properties
trans-1,2-Dibenzoylethylene is a yellow crystalline solid at room temperature.[4] Its insolubility in water and solubility in organic solvents are characteristic of nonpolar organic compounds.
| Property | Value | Reference |
| Appearance | Yellow to light orange crystalline powder | [1] |
| Melting Point | 108-112 °C | [1] |
| Boiling Point | 368.5 °C at 760 mmHg (Predicted) | [5] |
| Solubility | Insoluble in water | [6] |
| Purity | >98.0% (GC) | [3] |
Spectroscopic Data
The spectroscopic data for trans-1,2-Dibenzoylethylene are consistent with its chemical structure, showing characteristic signals for the aromatic protons, vinyl protons, and carbonyl groups.
Table 1: Spectroscopic Data Summary
| Technique | Key Data |
| ¹H NMR | Vinyl protons (singlet) appear at δ 8.01 ppm. Aromatic protons appear in the range of δ 7.5-8.0 ppm. |
| ¹³C NMR | Data not explicitly found in searches, but expected peaks would include those for the carbonyl carbons, vinyl carbons, and aromatic carbons. |
| Infrared (IR) | Conforms to structure, with expected peaks for C=O stretching of the ketone and C=C stretching of the alkene. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 236.[7] |
Experimental Protocols
Synthesis of trans-1,2-Dibenzoylethylene via Friedel-Crafts Acylation
This protocol describes the synthesis of trans-1,2-dibenzoylethylene from fumaryl chloride and benzene using a Friedel-Crafts acylation reaction.
Materials:
-
Fumaryl chloride
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Sodium carbonate solution
-
Ethanol (for recrystallization)
-
Bone black
Procedure:
-
In a flask equipped with a mechanical stirrer and a reflux condenser, add 31 g of finely powdered anhydrous aluminum chloride to 250 cc of benzene.
-
Slowly add 18 g of fumaryl chloride to the stirred suspension.
-
After the addition is complete, the reaction mixture is typically stirred for a period to ensure completion.
-
Decompose the reaction mixture by carefully pouring it onto ice.
-
Separate the benzene layer and wash it with a sodium carbonate solution to neutralize any remaining acid.
-
Dry the benzene layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the benzene to concentrate the solution. The product, trans-1,2-dibenzoylethylene, will crystallize as pale yellow needles.
-
Further concentration of the mother liquor may yield more product, which might be colored with a reddish impurity.
-
Recrystallize the crude product from ethanol. The use of bone black during recrystallization can help to remove colored impurities.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of trans-1,2-Dibenzoylethylene.
Isomerization of trans-1,2-Dibenzoylethylene to cis-1,2-Dibenzoylethylene
This protocol describes the photochemical isomerization of the trans isomer to the cis isomer.
Materials:
-
trans-1,2-Dibenzoylethylene
-
95% Ethanol
-
HPLC-grade methanol
-
Bright light source (e.g., sunlight)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolve 1.0 g of trans-1,2-dibenzoylethylene in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask. Gentle heating with a steam bath may be required.
-
(Optional) For analysis, transfer two drops of this solution to a vial and dilute with 10.0 mL of HPLC-grade methanol for an initial HPLC reading of the trans isomer.
-
Stopper the flask and place it in a location where it will be exposed to bright light for one week. The yellow crystals of the trans isomer will slowly convert to the colorless cis isomer.
-
After one week, chill the flask in an ice bath to induce crystallization of the cis isomer.
-
Collect the colorless crystals of cis-1,2-dibenzoylethylene by vacuum filtration.
-
Recrystallize the product from ethanol and dry under vacuum.
Biological Activity and Potential Applications
While trans-1,2-dibenzoylethylene itself has not been extensively studied for its biological activities, it belongs to the chalcone family of compounds. Chalcones are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[8][9][10]
The biological activity of chalcones is often attributed to their α,β-unsaturated ketone moiety, which can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins.[11] This reactivity can lead to the modulation of various signaling pathways. For instance, some chalcones are known to induce the expression of heme oxygenase-1 (HO-1) through the Nrf2-Keap1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[11]
Given its structural similarity to other biologically active chalcones, trans-1,2-dibenzoylethylene could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research is warranted to explore its potential in drug discovery and development.
Diagram of a Potential Signaling Pathway:
Caption: Potential mechanism of action via the Nrf2-Keap1 pathway.
Safety and Handling
trans-1,2-Dibenzoylethylene may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[4][12] The toxicological properties of this material have not been fully investigated.[4][12] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion
trans-1,2-Dibenzoylethylene is a versatile organic compound with a well-defined structure and properties. The synthetic and isomerization protocols provided herein offer practical guidance for its preparation and manipulation in a laboratory setting. While its own biological profile is not yet fully elucidated, its classification as a chalcone suggests potential for further investigation in the field of medicinal chemistry and drug development. This guide serves as a valuable resource for researchers interested in utilizing this compound in their scientific endeavors.
References
- 1. trans-1,2-Dibenzoylethylene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 3. trans-1,2-Dibenzoylethylene | 959-28-4 | TCI AMERICA [tcichemicals.com]
- 4. uww.edu [uww.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. trans-1,2-Dibenzoylethylene [webbook.nist.gov]
- 8. Exploring the therapeutic potential and chemical properties of trans-chalcone: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
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